molecular formula C15H17N5 B5589266 4-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxaline

4-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxaline

Numéro de catalogue B5589266
Poids moléculaire: 267.33 g/mol
Clé InChI: BIFKLSFKQZXOFW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the class of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which have been explored for their potential as rapid-acting antidepressant agents due to their ability to reduce immobility in Porsolt's behavioral despair model in rats. These compounds have shown to bind avidly to adenosine A1 and A2 receptors, indicating their potential therapeutic applications beyond antidepressant activity (Sarges et al., 1990).

Synthesis Analysis

The synthesis of this compound and its derivatives typically involves steps that allow for the introduction of various substituents into the [1,2,4]triazolo[4,3-a]quinoxaline scaffold. A one-pot three-component approach has been described for the synthesis of related quinoline-based 1,2,4-triazolo[1,5-a]quinoxaline derivatives, highlighting the versatility and efficiency of modern synthetic methods in constructing these complex heterocycles with high yield and regioselectivity (Ladani & Patel, 2015).

Molecular Structure Analysis

The molecular structure of 4-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxaline derivatives has been elucidated through crystallographic studies, revealing the importance of the piperidinyl ring's chair conformation and the deviations from planarity in the 1,3-oxazolidinyl ring. These structural features are critical for the compound's biological activities and interactions with biological targets (Souza et al., 2013).

Chemical Reactions and Properties

These compounds participate in various chemical reactions that modify their structure and, consequently, their biological activity. For example, the synthesis and inotropic evaluation of related compounds demonstrate how structural modifications can lead to enhanced biological effects, such as increased stroke volume in isolated rabbit-heart preparations, indicating their potential for therapeutic applications in cardiovascular diseases (Liu et al., 2009).

Physical Properties Analysis

While specific details on the physical properties of 4-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxaline were not directly found, the physical properties of compounds in this class, such as solubility, melting point, and stability, are crucial for their formulation and therapeutic application. These properties are typically characterized through various analytical techniques, including NMR, mass spectrometry, and crystallography, as part of the compound's development process.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under physiological conditions, and interaction with biological targets, define the compound's potential as a therapeutic agent. The binding affinity to adenosine receptors, as shown in the series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, underscores the importance of understanding these chemical properties in the context of drug design and development (Sarges et al., 1990).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The regioselective synthesis of quinoline-based 1,2,4-triazolo[1,5-a]quinoline derivatives, including structures similar to "4-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxaline," has been achieved through a one-pot three-component approach. This method offers high yield and regioselectivity, highlighting the efficiency of constructing fused tricyclic heterocycles containing 1,2,4-triazole analogues (Ladani & Patel, 2015).

Potential Therapeutic Applications

Various derivatives of "4-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxaline" have been explored for their therapeutic potential. For instance, a novel class of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines has been identified as potent adenosine receptor antagonists with potential as rapid-onset antidepressants (Sarges et al., 1990). Similarly, selenium dioxide–mediated synthesis of fused 1,2,4-triazoles, including triazolo[4,3-a]quinoxalines, has been reported, with some compounds showing potent antiproliferative activity against cancer cell lines (Zheng et al., 2015).

Structural Analysis and Activity

The crystal structures of related compounds have been elucidated, demonstrating the significance of molecular conformation in determining biological activity, such as anti-tuberculosis (TB) effects. For example, the crystal structures of 4-{3-(X-phenyl)hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl}-2,8-bis(trifluoromethyl)quinolines revealed insights into the relationship between molecular structure and anti-TB activity (Souza et al., 2013).

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral activities of [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied, with some compounds showing promising results against pathogenic organisms and viruses. This suggests potential applications in developing new antimicrobial and antiviral agents (Henen et al., 2011).

Propriétés

IUPAC Name

4-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-11-6-8-19(9-7-11)14-15-18-16-10-20(15)13-5-3-2-4-12(13)17-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFKLSFKQZXOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.